molecular formula C23H34O7 B1140493 Nodusmicin CAS No. 76265-48-0

Nodusmicin

Cat. No. B1140493
CAS RN: 76265-48-0
M. Wt: 422.5
InChI Key:
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Description

Synthesis Analysis

The synthesis of nodusmicin involves multiple steps, aiming to build its complex structure with high stereoselectivity. Initial efforts focus on creating specific subunits of the molecule, such as the preparation of a title compound through partial etherification, oxidation to enone, and highly stereoselective introduction of substituents. Techniques such as the use of (CH3)2CuLi for methyl group introduction and transformations involving silylenol ethers to α-hydroxyketones have been explored. This process culminates in the formation of tetracyclic diketals and subsequent transformations leading to the desired nodusmicin structure (Gössinger, Graupe, & Zimmermann, 1993).

Molecular Structure Analysis

Nodusmicin's molecular structure is characterized by its sterically compressed framework, which is crucial for its biological activity. The synthesis process is designed to achieve the highly hindered trisubstituted double bond characteristic of nodusmicin, utilizing methods like Martin's olefination to connect subunits with precise stereochemistry. Model reactions have been devised to construct its hindered structure efficiently, showcasing the molecule's complexity and the intricacies involved in its synthesis (Auer, Gössinger, & Graupe, 1997).

Chemical Reactions and Properties

Nodusmicin undergoes various chemical reactions that highlight its reactivity and potential for further functionalization. Research has shown that nodusmicin and its derivatives can participate in reactions involving acetylation, demonstrating the molecule's capacity for modification and its chemical versatility. The enzyme NgnL, for example, has been identified to perform regiospecific acetylation of nodusmicin, expanding the understanding of its chemical properties and the potential for biosynthetic modifications (Rayamajhi, Dhakal, & Sohng, 2020).

Physical Properties Analysis

While specific details on nodusmicin's physical properties are scarce, the synthesis and structural analysis studies provide insights into its molecular characteristics, such as solubility and crystallinity, inferred from the methods used in its isolation and characterization. The complex structure, including multiple rings and stereocenters, suggests a molecule with specific interactions in biological systems, dictated by its three-dimensional conformation.

Chemical Properties Analysis

Nodusmicin's chemical properties, such as its reactivity towards different reagents and conditions, are central to its utility and function. Its ability to undergo specific chemical modifications, like acetylation, underscores its potential for diverse biological activities. The research on nodusmicin highlights its structural complexity and the chemical ingenuity required to synthesize and modify such a molecule for further studies.

Scientific Research Applications

  • Specific Scientific Field: Biotechnology and Bioengineering
  • Summary of the Application: Nodusmicin is a 23-membered macrolide antibiotic . It is isolated as a significant co-metabolite of nargenicin from Nocardia sp. CS682 . NgnL, an α/β-hydrolase superfamily enzyme, was evaluated for its potential for acetylation of nodusmicin by in-vitro reactions .
  • Methods of Application or Experimental Procedures: NgnL was heterologously expressed in Escherichia coli BL21 and was evaluated for its potential for acetylation of nodusmicin by in-vitro reactions . The generation of 18-O-acetyl nodusmicin was confirmed by high resolution-quadruple time of flight mass spectrometry (HR-QTOF-MS) .
  • Results or Outcomes: It was concluded that NgnL can perform regiospecific acetylation of nodusmicin at 18-OH in presence of acetyl-CoA as an acetate donor . The biosynthetic role of the enzyme for acetylation of nodusmicin was confirmed by gene inactivation and complementation studies .

Future Directions

The future directions of nodusmicin research are not explicitly mentioned in the search results. However, given its antibiotic properties, future research could focus on further understanding its mechanism of action, improving its synthesis process, and exploring its potential applications in treating various bacterial infections.


properties

IUPAC Name

(1S,3R,4R,5R,6R,7S,8R,11S,13S,16S,17R,18Z)-4,6-dihydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-14-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O7/c1-10-8-11(2)23-14(9-16(28-5)22(27)29-20(10)13(4)24)6-7-15-17(23)18(25)12(3)19(26)21(15)30-23/h6-8,10,12-21,24-26H,9H2,1-5H3/b11-8-/t10-,12-,13-,14-,15-,16+,17+,18-,19-,20+,21-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCYVUUQBYQHOV-GFCOOTNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1/C=C(\[C@]23[C@@H](C[C@@H](C(=O)O[C@@H]1[C@@H](C)O)OC)C=C[C@@H]4[C@H]2[C@@H]([C@H]([C@H]([C@@H]4O3)O)C)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 101643013

Citations

For This Compound
135
Citations
WC Snyder, KL Rinehart Jr - Journal of the American Chemical …, 1984 - ACS Publications
… The other major variations in the 13C spectra between nodusmicin and nargenicin standards … The coproduction of nodusmicin and nargenicin under selected fermentation conditions …
Number of citations: 32 pubs.acs.org
BJ MAGERLEIN, SA MIZSAK - The Journal of Antibiotics, 1982 - jstage.jst.go.jp
… to staphylococci than nodusmicin. We now disclose the conversion of nodusmicin to nargenicin A, and the formation of other antibacterially potent 9-0-esters of nodusmicin. When 1 was …
Number of citations: 17 www.jstage.jst.go.jp
RR RASMUSSEN, MH SCHERR… - The Journal of …, 1987 - jstage.jst.go.jp
… Thestereochemistry of the 10-memberedmacrolactone also appeared tobe the same as that of nodusmicin with the possible exception of C-16 and C-17. TheNOEbetween H-2and H-4 (…
Number of citations: 37 www.jstage.jst.go.jp
HA Whaley, CG Chidester, SA Mizsak, RJ Wnuk - Tetrahedron Letters, 1980 - Elsevier
… Nodusmicin and the reaction products above were studied by electron impact mass spectrome- … Nodusmicin is an unofficial name given to this antibiotic. Nodus is the Latin …
Number of citations: 64 www.sciencedirect.com
E Auer, E Gössinger, M Graupe - Tetrahedron letters, 1997 - Elsevier
The highly substituted subunit 6 of our convergent synthesis of nodusmicin was prepared utilizing Evans' oxazolidinone protocol. Compound 6 was then adjoined to the decalin subunit …
Number of citations: 20 www.sciencedirect.com
BC Peterson - 1997 - search.proquest.com
The natural products nargenicin A $\sb1, $ nodusmicin, and superstolides A and B are compounds that have not been synthesized de novo. The syntheses of these compounds would …
Number of citations: 0 search.proquest.com
V Rayamajhi, D Dhakal, JK Sohng - Biotechnology and Bioprocess …, 2020 - Springer
… Abstract Nodusmicin and 18-O-acetyl-nodusmicin were isolated as a co-metabolite of … for acetylation of nodusmicin by in-vitro reactions. The generation of 18-Oacetyl nodusmicin was …
Number of citations: 1 link.springer.com
E Gössinger, A Schwartz, N Sereinig - Tetrahedron, 2001 - Elsevier
The introduction of the side chain at C-4 of cis-decalin 2 and closure of the oxygen bridge are reported. Partial dehydrogenation of 2 was followed by oxymercuration and halogen–…
Number of citations: 12 www.sciencedirect.com
E Gössinger, M Graupe, C Kratky, K Zimmermann - Tetrahedron, 1997 - Elsevier
Starting with the unsaturated 1,4-meso-diol 1 , the enantiomerically pure 4-silyloxy enone 6 is prepared in high yields via diastereomeric acetals and equilibration. Enone 6 is converted …
Number of citations: 15 www.sciencedirect.com
K Zimmermann - Monatshefte für Chemie/Chemical Monthly, 1993 - Springer
Untersuchungen zur Synthese des Nodusmicin, II: Synthese und Konformationsuntersuchung von 3,6-disubstituierten Tricyclo[6.2.1.0 … Untersuchungen zur Synthese des Nodusmicin …
Number of citations: 7 link.springer.com

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